4-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Description
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” can be deduced from its IUPAC name. It likely contains a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The “4-chloro” and “4-fluoro-3-methyl” parts suggest that a chlorine atom and a fluoromethyl group are attached to the fourth carbon of the benzothiazole ring .Chemical Reactions Analysis
The reactivity of “4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” would depend on its exact molecular structure. The presence of the benzamide group could make it susceptible to reactions involving the carbonyl group or the nitrogen atom. The chloro and fluoro groups might also participate in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” can be predicted based on its structure. It’s likely to be a solid under standard conditions. The presence of polar groups (like the carbonyl group in the benzamide moiety) could make it somewhat soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-chloro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHOKIFXGNSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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